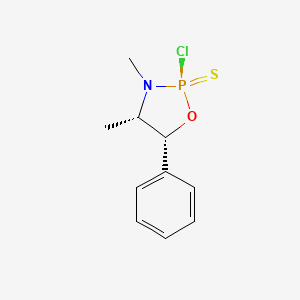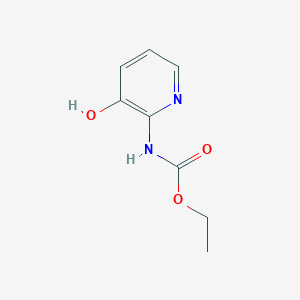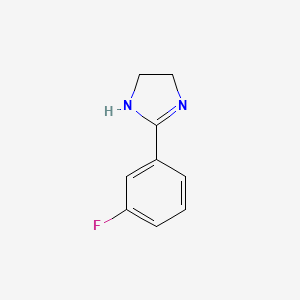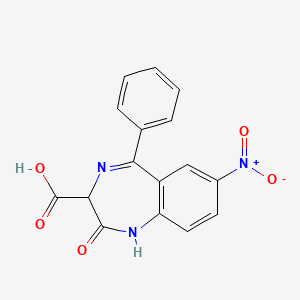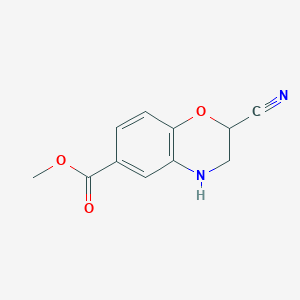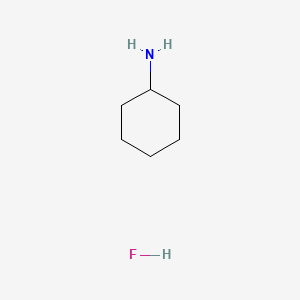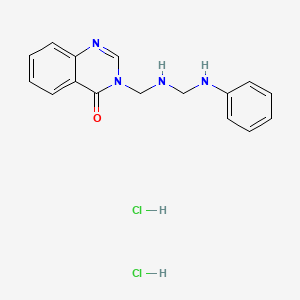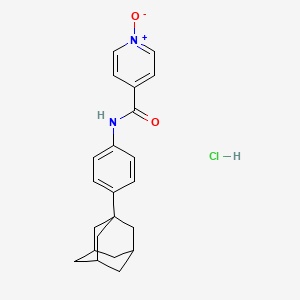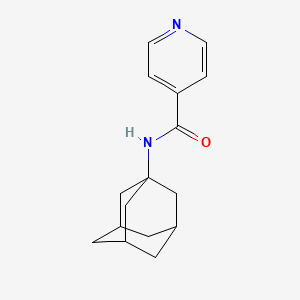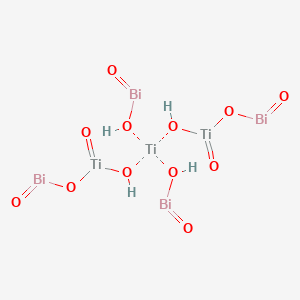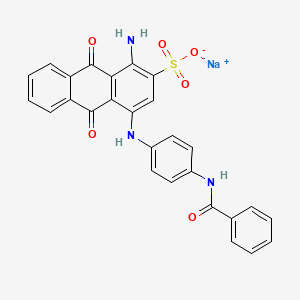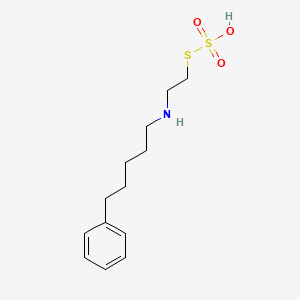
5-(2-Sulfosulfanylethylamino)pentylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Sulfosulfanylethylamino)pentylbenzene is a heterocyclic organic compound with the molecular formula C13H21NO3S2 and a molecular weight of 303.441 g/mol . It is known for its unique structure, which includes a benzene ring substituted with a pentyl chain and a sulfosulfanylethylamino group. This compound is primarily used for research purposes in various scientific fields .
准备方法
The synthesis of 5-(2-Sulfosulfanylethylamino)pentylbenzene involves several stepsThe reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.
化学反应分析
5-(2-Sulfosulfanylethylamino)pentylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfosulfanyl groups, leading to the formation of various derivatives.
科学研究应用
5-(2-Sulfosulfanylethylamino)pentylbenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
作用机制
The mechanism of action of 5-(2-Sulfosulfanylethylamino)pentylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfosulfanyl group plays a crucial role in these interactions, potentially leading to the modulation of biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
相似化合物的比较
5-(2-Sulfosulfanylethylamino)pentylbenzene can be compared with other similar compounds, such as:
- 2-(5-Phenylpentyl)aminoethanethiol hydrogen sulfate (ester)
- S-{2-[(5-phenylpentyl)amino]ethyl} hydrogen sulfurothioate
- Ethanethiol, 2-(5-phenylpentyl)amino-, hydrogen sulfate (ester)
- Thiosulfuric acid, (H2S2O3), S-(2-((5-phenylpentyl)amino)ethyl) ester
These compounds share similar structural features but may differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfosulfanyl group, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
25350-46-3 |
|---|---|
分子式 |
C13H21NO3S2 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
5-(2-sulfosulfanylethylamino)pentylbenzene |
InChI |
InChI=1S/C13H21NO3S2/c15-19(16,17)18-12-11-14-10-6-2-5-9-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,15,16,17) |
InChI 键 |
WIOLAWBMDVBVDE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCCCNCCSS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole](/img/structure/B13757359.png)
